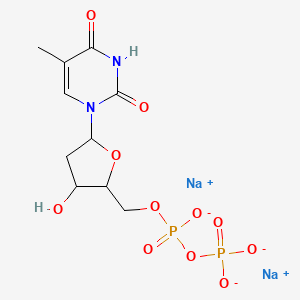

Thymidine 5'-diphosphate sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thymidine 5'-diphosphate sodium salt, also known as Thymidine-5’-diphosphate-L-rhamnose disodium salt, is a nucleotide sugar involved in various biochemical processes. It is a derivative of thymidine diphosphate (TDP) and L-rhamnose, a deoxy sugar. This compound plays a crucial role in the biosynthesis of polysaccharides and glycosylation processes in bacteria and plants .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine 5'-diphosphate sodium salt typically involves the enzymatic conversion of thymidine diphosphate (TDP) and L-rhamnose. The reaction is catalyzed by TDP-L-rhamnose synthase, which facilitates the transfer of L-rhamnose to TDP .

Industrial Production Methods

Industrial production of this compound involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the enzymes required for the biosynthesis of TDP-L-rhamnose. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the pure disodium salt .

Análisis De Reacciones Químicas

Types of Reactions

Thymidine 5'-diphosphate sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into its reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, as well as substituted nucleotides .

Aplicaciones Científicas De Investigación

Antiviral Activity

Thymidine 5'-diphosphate sodium salt has been investigated for its antiviral properties, particularly against viruses such as HIV and herpes simplex virus. Its mechanism involves the inhibition of viral replication by competing with natural nucleotides, thereby disrupting the synthesis of viral DNA.

Case Study Example :

- A study demonstrated that this compound effectively inhibited the replication of herpes simplex virus in vitro, showcasing its potential as a therapeutic agent against viral infections .

Cancer Research

This compound is also being explored for its anticancer properties. It is known to influence the activity of enzymes involved in DNA synthesis, which can be crucial in cancer cell proliferation.

Case Study Example :

- Research indicated that this compound can enhance the cytotoxic effects of certain chemotherapeutic agents by increasing the incorporation of nucleotide analogs into DNA, leading to increased apoptosis in cancer cells .

Biochemical Research

In biochemical studies, this compound serves as a substrate for various enzymes, including kinases and polymerases. Its role in nucleotide metabolism is essential for understanding cellular processes.

Data Table: Enzymatic Reactions Involving this compound

| Enzyme Type | Reaction Type | Product |

|---|---|---|

| Kinase | Phosphorylation | Thymidine 5'-triphosphate |

| Polymerase | DNA Synthesis | Incorporation into DNA |

| Nucleotide Transferase | Nucleotide Exchange | Modified nucleotides |

Mecanismo De Acción

The mechanism of action of Thymidine 5'-diphosphate sodium salt involves its role as a glycosyl donor in enzymatic reactions. It interacts with glycosyltransferases, which catalyze the transfer of the L-rhamnose moiety to acceptor molecules, forming glycosidic bonds. This process is essential for the biosynthesis of polysaccharides and glycoproteins .

Comparación Con Compuestos Similares

Similar Compounds

Thymidine-5’-diphosphate-glucose disodium salt: Similar in structure but contains glucose instead of L-rhamnose.

Thymidine-5’-diphosphate-galactose disodium salt: Contains galactose instead of L-rhamnose.

Thymidine-5’-diphosphate-mannose disodium salt: Contains mannose instead of L-rhamnose.

Uniqueness

Thymidine 5'-diphosphate sodium salt is unique due to its specific role in the biosynthesis of L-rhamnose-containing polysaccharides. This specificity makes it a valuable compound in the study of bacterial cell wall synthesis and the development of antibiotics targeting these pathways .

Actividad Biológica

Thymidine 5'-diphosphate sodium salt (dTDP) is a nucleotide analog that plays a significant role in various biochemical processes, particularly in DNA synthesis and metabolism. This article explores its biological activity, synthesis, and potential therapeutic applications, drawing from diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₈N₁₁O₇P₂Na. It is characterized by a diphosphate group attached to the 5' position of the thymidine molecule, which is crucial for its biological function. The compound is soluble in water, making it suitable for various biochemical applications.

Inhibition of Thymidine Kinase:

- dTDP acts as an inhibitor of thymidine kinase (TK), an enzyme essential for nucleotide metabolism and DNA synthesis. By inhibiting TK, dTDP can reduce the proliferation of cells, which has implications for antiviral and anticancer therapies .

- Studies have shown that dTDP competes with natural substrates for binding to TK, indicating its potential to modulate enzymatic activity in various biological contexts.

Impact on Nucleotide Metabolism:

- The compound's interference with nucleotide metabolism can lead to decreased DNA synthesis in both prokaryotic and eukaryotic cells. This property makes it a candidate for therapeutic applications targeting rapidly dividing cells, such as cancer cells .

In Vitro Studies

Research has demonstrated that dTDP effectively inhibits the growth of specific tumor cell lines by disrupting nucleotide metabolism. For instance, studies involving various modified thymidine analogs indicated that dTDP and its derivatives showed significant inhibitory effects on tumor cell proliferation .

Comparative Studies

A comparative analysis of different nucleoside analogs revealed that dTDP exhibits distinct advantages over other compounds:

- Selectivity: It has been shown to selectively inhibit Mycobacterium tuberculosis thymidine monophosphate kinase (TMPKmt) without affecting human TMPK (TMPKh), highlighting its potential as a targeted therapy against tuberculosis .

- Efficacy: In experiments, dTDP demonstrated higher efficacy than other thymidine derivatives in inhibiting TMPKmt, suggesting that modifications at the 5' position enhance its inhibitory potency .

Case Studies

- Antiviral Applications:

-

Cancer Treatment:

- Clinical trials exploring the use of thymidine analogs in cancer therapies have indicated that compounds like dTDP can impede tumor growth by targeting nucleotide synthesis pathways. This approach is particularly relevant in the context of rapidly proliferating tumors where nucleotide availability is critical .

Synthesis Methods

The synthesis of this compound involves several chemical reactions requiring precise control of conditions to achieve high purity. Common methods include:

- Phosphorylation Reactions: Utilizing phosphoroimidazolidates and triethyl phosphate under controlled conditions to yield dTDP with high purity levels .

- Column Chromatography: Purification techniques such as ion-exchange chromatography are employed to isolate the final product from reaction mixtures .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Thymidine 5'-diphosphate (sodium salt) | Contains a diphosphate group | Directly involved in DNA synthesis |

| Deoxyadenosine 5'-triphosphate | Contains three phosphate groups | Key player in energy transfer |

| Cytidine 5'-triphosphate | Contains ribose instead of deoxyribose | Involved in RNA synthesis |

| Uridine 5'-triphosphate | Similar structure but different base | Plays a role in RNA metabolism |

The unique properties of dTDP, especially its stability and specificity as an inhibitor due to its structural characteristics, make it particularly valuable in therapeutic applications targeting nucleotide metabolism .

Propiedades

IUPAC Name |

disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O11P2.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUBCYKGSJTXQX-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N2Na2O11P2- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.